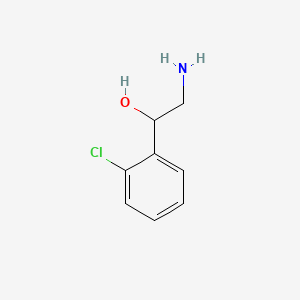

2-Amino-1-(2-chlorophenyl)ethanol

説明

Structure

2D Structure

特性

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFIEHMABUVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946176 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-56-2 | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 2 Chlorophenyl Ethanol and Its Stereoisomers

Asymmetric Synthesis and Enantioselective Methodologies

Producing a specific stereoisomer (enantiomer) of 2-Amino-1-(2-chlorophenyl)ethanol is often crucial for its intended application. Asymmetric synthesis methods are employed to achieve this, offering high enantiomeric purity.

Asymmetric reduction of a prochiral ketone precursor, such as 2-amino-2'-chloroacetophenone, is a powerful strategy for the enantioselective synthesis of this compound. This is typically achieved using a chiral catalyst that facilitates the transfer of hydrogen from a source to the ketone in a stereoselective manner.

Transition metal complexes with chiral ligands are commonly used for this purpose. For instance, ruthenium-based catalysts, often in combination with chiral diamine or amino alcohol ligands, are highly effective for asymmetric transfer hydrogenation. scihorizon.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane-mediated reductions. mdpi.comwikipedia.org These methods can provide high yields and excellent enantiomeric excess (e.e.).

Table 3: Examples of Chiral Catalyst Systems for Asymmetric Ketone Reduction

| Catalyst System | Type of Reaction | Key Features |

|---|---|---|

| Chiral Ruthenium-Diamine Complexes | Asymmetric Transfer Hydrogenation | High efficiency and enantioselectivity for the reduction of α-amino ketones. scihorizon.commdpi.com |

| Chiral Oxazaborolidines (CBS Catalysts) | Asymmetric Borane Reduction | Predictable stereochemical outcome and high enantiomeric excess for the reduction of various ketones. mdpi.com |

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral amino alcohols. nih.govnih.govresearchgate.net These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of a ketone precursor. nih.gov

Whole-cell biocatalysis often employs microorganisms such as Saccharomyces cerevisiae (baker's yeast), Candida, and Rhodococcus species. mdpi.com These organisms contain oxidoreductase enzymes that can reduce 2'-chloroacetophenone or its derivatives with high enantioselectivity. sigmaaldrich.com

Isolated enzymes, particularly ketoreductases (KREDs), offer a more controlled approach. researchgate.net KREDs are highly selective enzymes that can reduce a wide range of ketones to their corresponding chiral alcohols, often with near-perfect enantiomeric excess. rsc.orggoogle.com These enzymatic reactions are typically performed in aqueous media under mild conditions and can be coupled with a cofactor regeneration system to improve efficiency. For instance, a ketoreductase from Scheffersomyces stipitis has been used for the efficient synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.net Similarly, engineered ketoreductases have been developed to produce (S)-1-(2-chlorophenyl)ethanol with high conversion rates and enantiomeric excess. google.com

Table 4: Selected Biocatalytic Approaches for Chiral Alcohol Synthesis

| Biocatalyst (Organism/Enzyme) | Substrate | Product Configuration | Yield/Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Engineered Ketoreductase (KRED) | o-chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | >99% conversion | ≥99.5% |

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2'-chloro-1-phenyl-ethanol | - | - |

| Candida tenuis xylose reductase mutant | (S)-2-phenylpropanal | (S)-2-phenylpropanol | High | - |

| Hansenula polymorpha SC13824 | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | - | 73.8% |

Stereoselective Transformations of Related Intermediates

A key strategy for obtaining enantiomerically pure this compound involves the stereoselective reduction of a prochiral ketone precursor, 2-amino-1-(2-chlorophenyl)ethanone. This transformation establishes the chiral center at the hydroxyl-bearing carbon with a defined stereochemistry.

One effective method for this asymmetric reduction is through catalytic transfer hydrogenation. This technique utilizes a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor, such as formic acid or isopropanol, to the ketone. Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, have demonstrated high efficiency and enantioselectivity in the reduction of α-amino ketones. These catalysts, featuring a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding amino alcohol. The general mechanism involves the formation of a ruthenium hydride species which then delivers the hydride to the carbonyl carbon via a six-membered ring transition state. The stereochemical outcome is dictated by the chirality of the ligand.

While specific data for the asymmetric transfer hydrogenation of 2-amino-1-(2-chlorophenyl)ethanone is not extensively detailed in readily available literature, the principles established for other aryl amino ketones are directly applicable. High yields and enantiomeric excesses (ee) are generally achievable under optimized conditions, which include the choice of catalyst, hydrogen donor, solvent, and temperature.

Optical Resolution Techniques for Enantiomer Separation

An alternative and widely employed approach to obtain enantiomerically pure this compound is through the resolution of a racemic mixture. This involves separating the two enantiomers, which have identical physical properties except for their interaction with other chiral entities.

Diastereomeric Salt Formation

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic this compound with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically.

For instance, the resolution of the related compound, methyl 2-amino-2-(2-chlorophenyl)acetate, has been successfully achieved using L-(+)-tartaric acid. google.com This suggests that tartaric acid and its derivatives are strong candidates for the resolution of this compound. The process would involve dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt. After separation by filtration, the desired enantiomer of the amino alcohol can be liberated from the salt by treatment with a base.

The efficiency of the resolution is typically evaluated by the yield and the enantiomeric excess of the obtained enantiomer. The following table illustrates a hypothetical resolution scenario based on common outcomes in the field.

| Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L-(+)-Tartaric Acid | Methanol (B129727)/Water | (R)-amino alcohol salt | 40-50 | >95 |

| (1R)-(-)-Camphor-10-sulfonic Acid | Ethanol (B145695) | (S)-amino alcohol salt | 35-45 | >98 |

Enzymatic and Microbial Resolution

Enzymatic and microbial resolutions offer a highly selective and environmentally benign alternative to classical chemical methods. These biocatalytic approaches utilize the stereoselectivity of enzymes or whole microbial cells to differentiate between the enantiomers of a racemic mixture.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and amines. In a typical kinetic resolution, the enzyme selectively catalyzes the acylation or deacylation of one enantiomer, leaving the other unreacted. For example, in the presence of an acyl donor (e.g., an ester or an acid anhydride), a lipase could selectively acylate the (R)-enantiomer of this compound, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The success of this method depends on the enantioselectivity of the chosen lipase.

Whole microbial cells can also be employed for the resolution of amino alcohols. Certain microorganisms possess enzymes that can selectively metabolize or transform one enantiomer. For example, a patent describes a process for producing optically active 2-amino-1-phenylethanol derivatives by allowing a microorganism to act on a racemic mixture. google.com Specific strains of microorganisms from genera such as Candida, Pichia, and Rhodotorula have been shown to be effective in the asymmetric reduction of precursor ketones or the selective degradation of one enantiomer of the amino alcohol.

The following table summarizes potential outcomes for the enzymatic and microbial resolution of racemic this compound based on published data for similar compounds.

| Biocatalyst | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | (R)-acylated amino alcohol | ~50 | >99 |

| Saccharomyces cerevisiae | Asymmetric Reduction of Ketone | (R)-amino alcohol | High | >95 |

| Rhodotorula sp. | Enantioselective Degradation | (S)-amino alcohol | <50 | >98 |

Chemical Reactivity and Derivatization Studies

Characteristic Chemical Transformations

The chemical behavior of 2-Amino-1-(2-chlorophenyl)ethanol is dictated by its principal functional groups: a primary aromatic amine, a secondary benzylic alcohol, and a chlorinated phenyl ring. The interplay between the nucleophilic amino group and the hydroxyl group, which can be transformed into a good leaving group, defines its reactivity in various chemical transformations.

The structure of this compound contains two primary sites for nucleophilic activity: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The amino group, with its lone pair of electrons, acts as a potent nucleophile. Conversely, the hydroxyl group is a poor leaving group (OH⁻) and requires protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate) to facilitate substitution.

Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, creating a good leaving group (H₂O). libretexts.org This allows for nucleophilic substitution to occur at the benzylic carbon. The reaction can proceed through an SN1 mechanism, involving the formation of a carbocation intermediate, or an SN2 mechanism. libretexts.orglibretexts.org The stability of the benzylic carbocation favors the SN1 pathway. libretexts.org However, the choice between SN1 and SN2 is also influenced by the nucleophile, solvent, and reaction conditions. uky.edu In many synthetic procedures, it is common to protect the amino or hydroxyl groups to prevent unwanted side reactions before carrying out further transformations. google.com

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-amino-1-(2-chlorophenyl)ethanone. This transformation can be achieved using various standard oxidizing agents.

Conversely, the synthesis of this compound and its analogs often involves the reduction of the corresponding α-aminoketone. google.com This reduction is a critical step and can be performed using chemical reducing agents or through biocatalytic methods. For instance, enzymatic reduction of related 2-chloro-1-phenylethanone derivatives has been shown to produce the corresponding chiral alcohols with high enantiomeric excess. mdpi.com Microorganisms can be employed to asymmetrically reduce the aminoketone derivative to yield the optically active amino alcohol. google.com

The 1,2-amino alcohol motif is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The compound can undergo intramolecular or intermolecular cyclization reactions with suitable electrophilic reagents to form five- or six-membered rings.

Reactions with bifunctional reagents lead to the formation of important heterocyclic systems. For example, similar 2-amino-1-phenylethanol derivatives react with reagents like formaldehyde, benzaldehyde, or carbonyldiimidazole to yield oxazolidines, morpholines, and their respective derivatives. researchgate.netbeilstein-journals.org These cyclization reactions are efficient methods for constructing complex molecular scaffolds from simple precursors. researchgate.net The presence of both a nucleophilic amine and a hydroxyl group allows for a sequential reaction with an electrophile, leading to ring closure.

Table 1: Examples of Cyclization Reactions for Heterocycle Formation This table is based on reactions of analogous 1,2-amino alcohols.

| Reagent | Resulting Heterocycle |

|---|---|

| Formaldehyde | 1,3-Oxazolidine |

| Benzaldehyde | 2-Phenyl-1,3-oxazolidine |

| Carbonyldiimidazole | 1,3-Oxazolidin-2-one |

| Oxalyl Chloride | Morpholin-2,3-dione |

Synthesis of Novel Derivatives and Analogues

The functional groups of this compound serve as handles for synthesizing a wide array of derivatives through modifications of the amino and hydroxyl moieties.

The primary amino group is readily derivatized through several common organic reactions, including N-acylation and N-alkylation.

N-Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This is also a common strategy for protecting the amino group during reactions at other sites of the molecule.

N-Alkylation: The amino group can be alkylated using alkyl halides. The reaction of a primary amine can lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is another method to achieve controlled N-alkylation.

Table 2: Examples of Amino Group Modifications

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(1-(2-chlorophenyl)-2-hydroxyethyl)acetamide |

| N-Alkylation | Methyl Iodide | 2-(Methylamino)-1-(2-chlorophenyl)ethanol |

| Reductive Amination | Acetone / NaBH₃CN | 2-(Isopropylamino)-1-(2-chlorophenyl)ethanol |

| Sulfonylation | Tosyl Chloride | N-(1-(2-chlorophenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide |

The secondary hydroxyl group can be modified through esterification and etherification reactions to produce a range of analogues. These modifications can alter the compound's physical and chemical properties.

O-Esterification: The hydroxyl group reacts with acyl chlorides or acid anhydrides to form esters. This reaction is typically catalyzed by a base or acid.

O-Etherification: The formation of ethers can be accomplished under basic conditions, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Table 3: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| O-Esterification | Acetic Anhydride | 2-Amino-1-(2-chlorophenyl)ethyl acetate |

| O-Etherification | Sodium Hydride, then Methyl Iodide | 2-Amino-1-(2-chlorophenyl)-1-methoxyethane |

| Silylation | Trimethylsilyl chloride (TMSCl) | 2-Amino-1-(2-chlorophenyl)-1-(trimethylsilyloxy)ethane |

Substitutions on the Chlorophenyl Moiety

The chemical literature provides limited specific examples of substitution reactions directly on the chlorophenyl moiety of this compound. However, the reactivity of the aromatic ring can be inferred from the general principles of electrophilic and nucleophilic aromatic substitution.

The chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the chlorine atom masterorganicchemistry.com. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would likely require harsh conditions and could lead to a mixture of ortho- and para-substituted products relative to the chloro-substituent, further complicated by the directing effects of the ethanolamine (B43304) side chain.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is also challenging under standard conditions. SNAr reactions typically require the presence of strong electron-wthdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chloride atom) to activate the ring for nucleophilic attack wikipedia.orgchemistrysteps.commasterorganicchemistry.compressbooks.pub. Since this compound lacks these activating groups, displacing the chlorine atom with a nucleophile is energetically unfavorable pressbooks.pub.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a potential pathway for modifying the chlorophenyl ring. These reactions, catalyzed by transition metals like palladium, can form new carbon-carbon bonds. While direct examples on this compound are scarce, studies on related compounds, such as the attempted cross-coupling of 2-chlorophenylboronic acid with a pyridine derivative, have shown that reactions at the C-Cl bond can be complex and may lead to side reactions beilstein-journals.org. This suggests that derivatization via cross-coupling is theoretically possible but would require careful optimization of catalysts, ligands, and reaction conditions to achieve selective transformation without affecting the other functional groups in the molecule.

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound, stemming from the stereocenter at the carbon bearing the hydroxyl group, makes it a valuable chiral building block for asymmetric synthesis. Its well-defined spatial arrangement of functional groups allows for the stereocontrolled construction of more complex molecules.

Incorporation into Nitrogen-Containing Heterocycles

The vicinal amino and alcohol functionalities (a 1,2-amino alcohol) in this compound make it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. A primary application is in the synthesis of oxazolines. The reaction of a 1,2-amino alcohol with functional groups such as carboxylic acids, nitriles, or aldehydes leads to the formation of a five-membered oxazoline ring through cyclization organic-chemistry.orgwikipedia.orgresearchgate.netmdpi.com. This transformation is a well-established method for creating these important heterocyclic structures, which are themselves valuable ligands in asymmetric catalysis and components of bioactive molecules mdpi.com.

| Reactant | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Nitriles | Metal-free or Copper-NHC catalysis | Direct conversion to 2-substituted oxazolines | organic-chemistry.org |

| Carboxylic Acids | Dehydrative cyclization (e.g., with TfOH) | Formation of 2-substituted oxazolines | mdpi.com |

| Thioamides | Transamidation followed by cyclodehydrosulfurization | Mild and efficient synthesis of 2-oxazolines | organic-chemistry.org |

| Aldehydes | Reaction with 1,3-diiodo-5,5-dimethylhydantoin | Conversion to corresponding 2-substituted oxazolines | organic-chemistry.org |

Furthermore, this compound can serve as a starting material for other heterocycles, such as thiazoles. While not a direct cyclization, the amino alcohol can be chemically modified to generate intermediates suitable for established thiazole syntheses, like the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide organic-chemistry.org.

Precursor for Optically Active Intermediates

Chiral β-amino alcohols are recognized as crucial intermediates in the synthesis of numerous pharmaceutically important compounds taylorfrancis.com. Enantiomerically pure this compound serves as a versatile starting point for creating a variety of other optically active molecules. Its value lies in its dual functionality, which can be selectively protected or derivatized to build molecular complexity while retaining the original stereochemistry.

One key application is its use as a chiral auxiliary . A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter is created, the auxiliary is removed and can often be recovered sigmaaldrich.com. Amino alcohols are known to be effective chiral auxiliaries in various asymmetric transformations, including alkylations and aldol reactions nih.gov. The this compound scaffold can be used to control the formation of new stereocenters in other parts of a molecule, making it a powerful tool in asymmetric synthesis.

| Application | Description | Significance | Reference |

|---|---|---|---|

| Chiral Auxiliaries | Temporarily attached to a substrate to control the stereoselectivity of a reaction. | Enables the synthesis of enantiomerically pure compounds. | wikipedia.orgsigmaaldrich.comnih.gov |

| Chiral Ligands | Used to form metal complexes that catalyze asymmetric reactions. | Key components in the development of enantioselective catalysts. | alfa-chemistry.com |

| Pharmaceutical Intermediates | Serve as a core scaffold for building more complex drug molecules. | Provides an enantiopure starting point for multi-step syntheses. | taylorfrancis.commdpi.com |

Application in the Synthesis of Specific Compound Classes (e.g., Amino Alcohols, Diols)

The structure of this compound is a foundation for synthesizing other, more elaborate amino alcohols. Through reactions that modify the amino or hydroxyl group, or by extending the carbon chain, a diverse library of new chiral amino alcohols can be generated acs.orgorganic-chemistry.orgresearchgate.netnih.gov. These synthetic strategies often rely on the original stereocenter to influence the stereochemistry of newly formed chiral centers.

The synthesis of chiral 1,2-diols from amino alcohol precursors is also a recognized synthetic strategy. While this often involves more complex transformations, the 1,2-amino alcohol moiety can be manipulated to achieve the desired diol structure. For instance, synthetic strategies for creating 2-amino-1,3-diols often involve stereoselective aminohydroxylation processes on allylic systems, demonstrating the close relationship between these compound classes in synthetic planning beilstein-journals.org. The conversion of the amino group into a hydroxyl group, while maintaining or inverting the stereochemistry, is a key challenge that can be addressed through various multi-step sequences.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H NMR and 13C NMR Analysis

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

In the ¹H NMR spectrum of the related compound 1-(2-chlorophenyl)ethanol (B76255), specific signals corresponding to different protons can be observed. The methyl protons typically appear as a doublet, while the methine proton presents as a quartet due to coupling with the adjacent methyl group. The aromatic protons resonate in a distinct region of the spectrum, often as a multiplet due to complex coupling patterns.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its electronic environment. For instance, the carbon atom attached to the hydroxyl group will have a characteristic chemical shift, as will the carbons of the aromatic ring and the methyl group.

| ¹H NMR Data for 1-(2-Chlorophenyl)ethanol |

| Assignment |

| Methyl Protons (CH₃) |

| Methine Proton (CH) |

| Aromatic Protons |

Note: Data is for the related compound 1-(2-chlorophenyl)ethanol and serves as an illustrative example. 'd' denotes a doublet, 't' a triplet, and 'J' is the coupling constant in Hertz.

| ¹³C NMR Data for a related aminothiazole derivative |

| Assignment |

| C=N |

| C-NH₂ |

| Aromatic C-Cl |

| Aromatic CH |

| Thiazole CH |

Note: This data is for 4-(2-Chlorophenyl)-2-thiazolamine and illustrates typical chemical shifts for a molecule containing a 2-chlorophenyl group. rsc.org

2D NMR Experiments (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle of this compound by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the methine proton and the protons of the adjacent amino and methyl groups, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). wikipedia.org This is crucial for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. For example, it can show correlations from the methine proton to the carbons of the aromatic ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule in solution.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital complementary techniques for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. mpg.de The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, the O-H stretch of the alcohol group and the N-H stretches of the primary amine would appear as broad bands in the high-frequency region. The C-H stretches of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the aromatic ring, would also be present. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum.

| Illustrative IR Absorption Bands for Related Compounds |

| Functional Group |

| O-H (Alcohol) |

| N-H (Amine) |

| C-H (Aromatic) |

| C-H (Aliphatic) |

| C=C (Aromatic) |

| C-Cl |

Note: These are general ranges and the exact positions can vary. rsc.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways upon ionization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

Absolute Configuration Assignment

For chiral molecules like this compound, which contains a stereocenter at the carbon bearing the hydroxyl group, X-ray crystallography can be used to determine the absolute configuration (R or S). rsc.org This is often achieved by co-crystallizing the compound with a chiral reference molecule or by using anomalous dispersion effects.

Mechanistic Investigations of Biological Interactions in Vitro

Modulation of Enzyme Activities

One of the most relevant enzymes is monoamine oxidase (MAO) , a critical enzyme in the metabolism of monoamine neurotransmitters. A structurally related compound, 2-Chloro-2-phenylethylamine, has been shown to be a substrate for MAO-B with a K_m of 30 µM and a turnover number of 80 min⁻¹ at pH 6.5 and 30°C. nih.gov This compound also acts as a time-dependent inactivator of MAO-B. nih.gov The inactivation occurs through covalent modification of the enzyme by the oxidation product, 2-chloro-2-phenylacetaldehyde, under aerobic conditions, and likely through direct alkylation under anaerobic conditions. nih.gov Given the structural similarity, it is plausible that 2-Amino-1-(2-chlorophenyl)ethanol could also serve as a substrate and potential modulator of MAO activity. The presence of the hydroxyl group in this compound may influence its binding affinity and turnover rate compared to its non-hydroxylated counterpart.

Another important enzyme is phenylethanolamine N-methyltransferase (PNMT) , which catalyzes the conversion of norepinephrine (B1679862) to epinephrine. Phenylethanolamines are generally substrates for PNMT. The stereochemistry at the benzylic carbon is a crucial determinant of this interaction, with the (R)-enantiomer being the preferred substrate.

The table below summarizes the enzymatic interactions of a related compound.

| Enzyme | Interacting Compound | Observation |

| Monoamine Oxidase B (MAO-B) | 2-Chloro-2-phenylethylamine | Substrate (K_m = 30 µM) and time-dependent inactivator. nih.gov |

Interaction with Receptor Functions

Phenylethanolamine derivatives are well-documented for their interactions with various G-protein coupled receptors (GPCRs), particularly adrenergic and histamine (B1213489) receptors. The substitution pattern on the phenyl ring and the nature of the amine substituent significantly influence the affinity and selectivity for these receptors.

Adrenergic Receptors: Phenylethanolamines are the backbone of many adrenergic receptor agonists and antagonists. nih.gov These receptors are classified into α and β subtypes, which are involved in a wide range of physiological processes. The interaction with these receptors is highly dependent on the stereochemistry and substitution pattern of the molecule. For instance, a related compound, 1-(2-chloro-4-hydroxyphenyl)-t-butyl-aminoethanol, has been investigated as a bronchodilator, suggesting activity at β2-adrenergic receptors. nih.gov It is therefore conceivable that this compound could exhibit affinity for one or more adrenergic receptor subtypes.

Histamine Receptors: Some chlorophenoxy aminoalkyl derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor. wikipedia.org While the core structure is different, this highlights that the presence of a chlorophenyl moiety in an amino-containing molecule can lead to interactions with histamine receptors.

The potential receptor interactions are summarized in the table below, based on activities of related structures.

| Receptor Family | Potential Interaction | Basis of Inference |

| Adrenergic Receptors | Possible agonist or antagonist activity | Structural similarity to known adrenergic agents like 1-(2-chloro-4-hydroxyphenyl)-t-butyl-aminoethanol. nih.gov |

| Histamine Receptors | Possible binding affinity | Studies on other chlorophenyl-containing amino compounds show interaction with histamine receptors. wikipedia.org |

Hydrogen Bonding and Other Molecular Interactions with Biomolecules

The molecular structure of this compound, featuring a primary amine, a hydroxyl group, and a chlorinated aromatic ring, dictates the types of non-covalent interactions it can form with biological macromolecules like proteins.

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are both capable of acting as hydrogen bond donors and acceptors. These groups can form hydrogen bonds with amino acid residues in the binding pockets of enzymes and receptors. For example, the hydroxyl group can interact with serine, threonine, or tyrosine residues, while the amino group can interact with aspartate or glutamate (B1630785) residues. These hydrogen bonds are crucial for the orientation and stabilization of the ligand within the binding site. In related neurotransmitter analogues like norephedrine, intramolecular hydrogen bonding between the functional groups of the ethanolamine (B43304) side chain is a key factor in stabilizing their conformation. researchgate.net

Hydrophobic Interactions: The chlorophenyl ring provides a hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and phenylalanine within a protein's binding pocket. The chlorine atom, being lipophilic, can enhance these hydrophobic interactions.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also be involved in cation-π interactions, where the positively charged amino group (at physiological pH) interacts with the electron-rich face of an aromatic ring.

The potential molecular interactions are summarized in the table below.

| Type of Interaction | Functional Group Involved | Potential Interacting Partner in Biomolecules |

| Hydrogen Bonding | Amino group (-NH₂), Hydroxyl group (-OH) | Polar amino acid residues (e.g., Ser, Thr, Asp, Glu) |

| Hydrophobic Interactions | Chlorophenyl ring | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |

| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Cation-π Interactions | Amino group (-NH₃⁺) and Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Biochemical Pathway Influence Studies

Direct studies on the influence of this compound on specific biochemical pathways are not available. However, based on its structural similarity to endogenous monoamines and other phenylethanolamine drugs, it can be hypothesized to potentially influence pathways related to neurotransmitter metabolism and signaling.

Given the interaction of a close analogue with MAO, this compound could potentially affect the monoamine neurotransmitter metabolic pathway . nih.gov By acting as a substrate or inhibitor of MAO, it could alter the levels of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby influencing downstream signaling cascades.

Furthermore, if the compound interacts with adrenergic receptors, it could modulate various signaling pathways regulated by these receptors, such as the cyclic AMP (cAMP) pathway or the phosphoinositide pathway , which are involved in a multitude of cellular responses. The potential influence on these pathways is speculative and would require experimental validation.

The potential pathway influences are summarized below.

| Potential Influenced Pathway | Mechanism of Influence | Basis of Hypothesis |

| Monoamine Neurotransmitter Metabolism | Modulation of MAO activity | Interaction of the analogue 2-Chloro-2-phenylethylamine with MAO-B. nih.gov |

| Adrenergic Signaling Pathways (e.g., cAMP) | Agonism or antagonism at adrenergic receptors | Structural similarity to known adrenergic agents. nih.gov |

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of chemical compounds. For a chiral molecule like "2-Amino-1-(2-chlorophenyl)ethanol," chromatographic methods are crucial not only for assessing its chemical purity but also for resolving and quantifying its enantiomers.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. crsubscription.com In the context of "this compound," TLC is instrumental during its synthesis to track the consumption of starting materials and the formation of the product.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). mdpi.com The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net

For polar compounds like aromatic amino alcohols, the choice of the mobile phase is critical. niscpr.res.innih.gov A common approach involves using a mixture of solvents with varying polarities to achieve optimal separation. While specific Rf values for "this compound" are not extensively documented in readily available literature, typical solvent systems for the separation of amino acids and related compounds can be adapted. nih.gov Visualization of the separated spots on the TLC plate, which are often colorless, can be achieved using various techniques, including exposure to iodine vapor or spraying with a ninhydrin (B49086) solution, which reacts with the primary amine group to produce a colored spot. crsubscription.comnih.gov

Table 1: Illustrative TLC Solvent Systems for Polar Aromatic Compounds

| Solvent System Components | Typical Ratio (v/v/v) | Application Notes |

| n-Butanol : Acetic Acid : Water | 60 : 15 : 25 | A common system for the separation of amino acids and other polar compounds. nih.gov |

| Dichloromethane : Methanol (B129727) | - | The ratio is adjusted to optimize the separation of aromatic alcohol amino drugs. nih.gov |

| Toluene : Diethylamine | - | Used for the separation of aromatic amines, with polarity adjusted by varying the component ratio. |

This table provides examples of solvent systems used for compounds with similar functional groups. The optimal system for "this compound" would require empirical determination.

The determination of the enantiomeric purity, or enantiomeric excess (ee), is of paramount importance for chiral compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for this purpose. nih.govyakhak.org CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation.

A variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based columns being particularly versatile. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Lux® series), can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering broad applicability for the separation of chiral amines and amino alcohols. yakhak.orgnih.gov For instance, a study on the chiral resolution of N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, a structurally related compound, successfully employed a Chirex chiral column with a mobile phase consisting of hexane (B92381), ethanol (B145695), and tetrahydrofuran (B95107) with additives. researchgate.net

The selection of the mobile phase is crucial for achieving baseline separation of the enantiomers. Typical mobile phases for normal-phase chromatography consist of a non-polar solvent like hexane mixed with a polar modifier such as ethanol or isopropanol. yakhak.org In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol are common. nih.gov The detection is typically performed using a UV detector, as the phenyl ring in "this compound" provides a chromophore. yakhak.org

Table 2: Examples of Chiral Stationary Phases and Mobile Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Target Compound Class |

| Phenylcarbamate-Cellulose | Chiralpak® IB | Acetonitrile/Methanol/Ammonium Acetate Buffer | Chiral Imidazolines nih.gov |

| Phenylcarbamate-Amylose | Chiralpak® AD-H | Hexane/Isopropanol | Chiral Amines yakhak.org |

| Cyclodextrin-based | Cyclobond™ | Methanol/Triethylammonium Acetate Buffer | Amino Acid Derivatives |

| Ligand Exchange | Chirex® | Hexane/Ethanol/Tetrahydrofuran with additives | N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine researchgate.net |

This table illustrates common CSPs and mobile phases used for the chiral separation of compounds structurally related to "this compound."

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic techniques, spectrophotometric and electrochemical methods provide alternative and often complementary approaches for the detection and quantification of "this compound."

Electrochemical detection methods offer high sensitivity and are particularly well-suited for compounds that can be oxidized or reduced. nih.gov The amino group in "this compound" is electroactive, making it a candidate for electrochemical sensing. rsc.orgrsc.org Voltammetric techniques, such as cyclic voltammetry, can be used to study the electrochemical behavior of the compound at an electrode surface. The development of chemically modified electrodes, for instance, with metal-organic frameworks (MOFs) or nanomaterials, can enhance the sensitivity and selectivity of the detection of aromatic amines. rsc.orgmdpi.com These sensors operate by measuring the current generated from the electrochemical reaction of the analyte at a specific applied potential.

Applications in Molecularly Imprinted Polymers (MIPs) and Separation Science

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites for a specific molecule, the "template." crsubscription.comwikipedia.org This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly valuable in separation science, as artificial receptors, and in sensor development. nih.govmdpi.comnih.gov

The process of creating a MIP involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (in this hypothetical case, "this compound"). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These cavities can then selectively capture the target analyte.

While the direct application of "this compound" as a template has not been extensively reported, the principles of molecular imprinting have been successfully applied to structurally similar chiral amines and amino alcohols, such as ephedrine. nih.gov In such cases, the interactions between the functional groups of the template (e.g., hydroxyl and amino groups) and the functional monomers (e.g., methacrylic acid) are crucial for the formation of selective recognition sites. mdpi.com The resulting MIPs can be used as chiral stationary phases in chromatography or as selective sorbents for solid-phase extraction. acs.org

The use of a chiral template like "this compound" can lead to the formation of MIPs with enantioselective recognition capabilities, allowing for the separation of its enantiomers. acs.org This approach offers a promising avenue for the development of highly selective materials for the analysis and purification of this and other chiral compounds.

Table 3: Components in the Synthesis of Molecularly Imprinted Polymers

| Component | Role | Example(s) |

| Template | The molecule to be imprinted, defining the shape and functionality of the binding site. | Ephedrine, Dehydroabietylamine nih.govacs.org |

| Functional Monomer | Interacts with the template through non-covalent or covalent bonds. | Methacrylic Acid (MAA), 2-Vinylpyridine mdpi.com |

| Cross-linker | Forms the polymeric matrix and stabilizes the imprinted cavities. | Ethylene Glycol Dimethacrylate (EGDMA) nih.gov |

| Initiator | Initiates the polymerization process. | Azobisisobutyronitrile (AIBN) |

| Porogen | A solvent that helps to form a porous polymer structure. | Toluene, Chloroform |

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally friendly and efficient methods for synthesizing 2-Amino-1-(2-chlorophenyl)ethanol is a key area of future research. unife.itrsc.org Current synthetic strategies often involve multiple steps and the use of hazardous reagents. Researchers are actively exploring "green chemistry" approaches to minimize waste and energy consumption. rsc.orgscribd.com

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. mdpi.com This approach offers a more sustainable alternative to traditional chemical catalysis. mdpi.com Additionally, the development of continuous flow processes is being investigated to improve efficiency and scalability.

Another area of focus is the development of novel catalytic systems. For instance, researchers are exploring the use of gold-based catalysts for the oxidation of amino alcohols, which could offer improved activity and durability compared to traditional platinum or palladium catalysts. mdpi.com The goal is to create more atom-economical and environmentally benign synthetic routes. rsc.org

A recent study demonstrated a visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water to synthesize various 1,2-amino alcohols, highlighting a green and efficient method. rsc.org

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Identifying and engineering enzymes for specific transformations. |

| Continuous Flow Synthesis | Improved efficiency, scalability, and safety. | Designing and optimizing continuous flow reactors. |

| Novel Catalysis | Enhanced activity, selectivity, and catalyst stability. mdpi.com | Exploring new metal-based and organocatalysts. |

| Photoredox Catalysis | Utilizes visible light, mild conditions, and can be performed in water. rsc.org | Expanding the substrate scope and improving reaction efficiency. |

Exploration of Undiscovered Reactivity Profiles

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. alfa-chemistry.com Future research will likely focus on uncovering new and unique reactivity profiles of this compound.

One area of interest is its potential use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and can be used to generate diverse molecular scaffolds.

The reactivity of the arylamine portion of the molecule is also an area for further investigation. Arylamines can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions, which could be used to introduce a wide range of functional groups onto the aromatic ring. libretexts.org The reactivity of ethanolamines with radicals, such as the hydroxyl radical, is another area of study, with implications for understanding its degradation and potential applications in remediation. researchgate.net

Furthermore, exploring the compound's reactivity under different conditions, such as in the presence of various catalysts or under non-conventional reaction conditions (e.g., microwave irradiation, sonication), could lead to the discovery of novel transformations. The reaction of ethanolamines with carbon dioxide to form carbamates is a known reaction with applications in carbon capture. wikipedia.orgugr.es

Advanced Computational Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a compound with its biological activity. nih.govyoutube.com This approach can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govmdpi.com

Future research will likely involve the development of more sophisticated QSAR models for this compound and its derivatives. These models will incorporate a wider range of molecular descriptors and utilize advanced machine learning algorithms to improve their predictive accuracy. researchgate.net

By understanding the key structural features that contribute to a particular biological activity, researchers can design and synthesize new analogs with improved potency and selectivity. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. mdpi.com Molecular docking and dynamics simulations can also provide insights into the binding interactions of these compounds with their biological targets. nih.gov

| Modeling Technique | Application | Potential Impact |

| QSAR | Predict biological activity based on chemical structure. nih.gov | Accelerate the identification of lead compounds. mdpi.com |

| Molecular Docking | Predict the binding mode of a ligand to a receptor. nih.gov | Guide the design of more potent and selective inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior of a ligand-receptor complex. nih.gov | Provide insights into the mechanism of action. |

Development of Advanced Analytical Techniques

The development of sensitive and selective analytical methods is crucial for the characterization and quantification of this compound and its enantiomers. As a chiral compound, separating and analyzing its individual enantiomers is of significant importance.

High-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established technique for enantioselective separation. mdpi.com Future research will focus on developing new and improved chiral stationary phases with enhanced separation capabilities. Supercritical fluid chromatography (SFC) is also emerging as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. chromatographyonline.com

Other advanced analytical techniques that could be applied include capillary electrophoresis and mass spectrometry-based methods. researchgate.net Chiral derivatization reagents can be used to facilitate the enantiomeric separation of chiral amines by LC-MS/MS. nih.gov Furthermore, chiroptical sensing methods based on dynamic covalent chemistry are being developed for the rapid determination of absolute configuration and enantiomeric excess. nsf.gov

Potential for Material Science and Catalysis Applications

The unique properties of amino alcohols suggest their potential application in material science and catalysis. alfa-chemistry.com For example, they can be used as building blocks for the synthesis of polymers and as catalysts in various organic reactions. alfa-chemistry.com

Amino alcohols can act as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. alfa-chemistry.compolyu.edu.hk This is particularly important in the pharmaceutical industry, where the biological activity of a drug often resides in a single enantiomer. The development of new catalysts based on chiral amino alcohols is an active area of research. polyu.edu.hk

In material science, amino alcohols can be used as corrosion inhibitors and as emulsifiers. alfa-chemistry.com Their ability to absorb carbon dioxide also makes them potential candidates for use in carbon capture technologies. alfa-chemistry.com Further research in these areas could lead to the development of new and innovative applications for this compound and related compounds.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- NMR : Assign peaks for the aromatic protons (δ 7.2–7.6 ppm), amino group (δ 1.5–2.5 ppm, broad), and ethanol moiety (δ 3.6–4.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 200.6 (calculated for C₈H₁₁ClNO⁺).

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.01 Å) to validate stereochemistry .

How do substituent positions (e.g., 2-chloro vs. 3-chloro) on the phenyl ring influence the compound’s biological activity?

Advanced Research Focus

Comparative studies on positional isomers reveal:

- 2-Chloro Substitution : Enhances steric hindrance near the amino group, reducing binding to serotonin receptors compared to 3-chloro analogs.

- 3-Chloro Substitution : Improves lipophilicity, increasing blood-brain barrier penetration in CNS studies.

Methodology : Perform receptor-binding assays (e.g., radioligand displacement) and molecular docking to map interactions with targets like 5-HT₁A receptors. Use QSAR models to correlate substituent effects with activity .

How can contradictions in reported biological activity data (e.g., enantiomeric differences) be resolved?

Advanced Research Focus

Discrepancies often arise from:

- Enantiomeric Purity : (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. Resolve via chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis using Evans auxiliaries.

- Assay Conditions : Standardize in vitro models (e.g., cell lines, incubation time) to minimize variability. Validate findings with in vivo pharmacokinetic studies .

What strategies are effective in stabilizing this compound during long-term storage?

Q. Basic Research Focus

- Physical Stability : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Chemical Stability : Buffer solutions (pH 6–7) reduce degradation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D₂ receptors. Key interactions include H-bonding between the ethanol hydroxyl and Asp114 residue.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

What experimental designs are recommended for studying metabolic pathways of this compound?

Q. Advanced Research Focus

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in in vivo models. Compare clearance rates and metabolite profiles across species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。